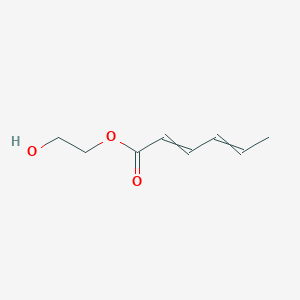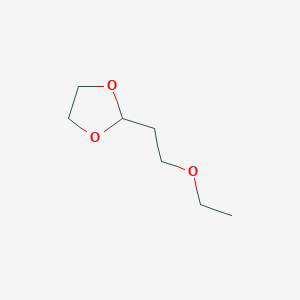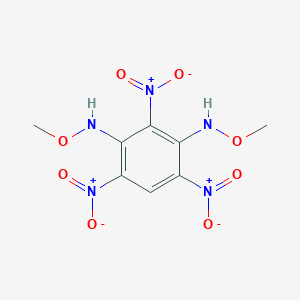![molecular formula C18H13N B14383357 1-Methylbenzo[a]acridine CAS No. 89900-29-8](/img/structure/B14383357.png)
1-Methylbenzo[a]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbenzo[a]acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound is characterized by its unique structure, which includes a methyl group attached to the benzo[a]acridine core. The presence of the methyl group can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylbenzo[a]acridine can be synthesized through various methods. One common approach involves the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce the acridone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic ring.
Applications De Recherche Scientifique
1-Methylbenzo[a]acridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Methylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of the DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes, such as topoisomerases, which play a crucial role in DNA metabolism .
Comparaison Avec Des Composés Similaires
Acridine: A parent compound with a similar structure but without the methyl group.
Acriflavine: An acridine derivative with antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic.
Uniqueness: 1-Methylbenzo[a]acridine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to interact with biological targets and improve its efficacy in various applications .
Propriétés
Numéro CAS |
89900-29-8 |
|---|---|
Formule moléculaire |
C18H13N |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
1-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-5-4-7-13-9-10-17-15(18(12)13)11-14-6-2-3-8-16(14)19-17/h2-11H,1H3 |
Clé InChI |
XZESVOPPGWIUJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC3=NC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


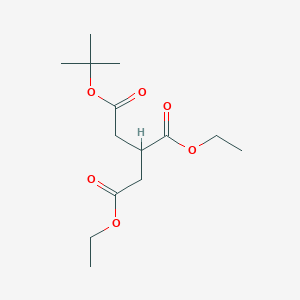
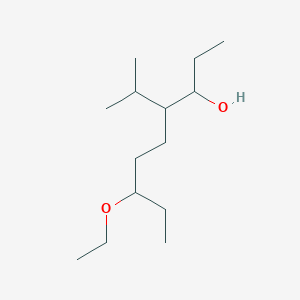
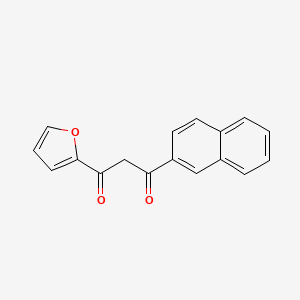
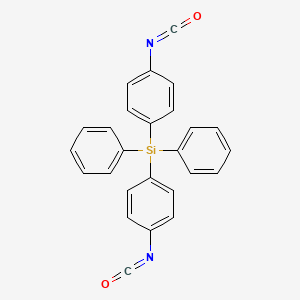
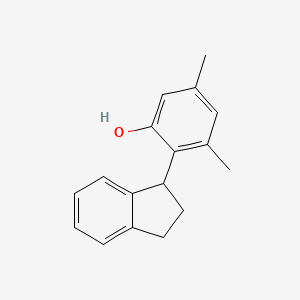
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
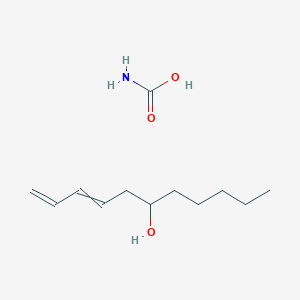
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
